N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various protecting groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 6 and 9.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(6-Chloro-9H-purin-2-yl)carbamate
- N-Boc-ethanolamine
Uniqueness
N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C18H27N7O |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-tert-butyl-2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C18H27N7O/c1-5-23-11-21-14-15(23)19-10-20-16(14)24-6-12-8-25(9-13(12)7-24)17(26)22-18(2,3)4/h10-13H,5-9H2,1-4H3,(H,22,26) |
InChI Key |
XKTCLXQNTVFUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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